molecular formula C20H23N3O2S B1221163 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide

2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide

Cat. No. B1221163
M. Wt: 369.5 g/mol
InChI Key: XBARDXREAOSKED-UHFFFAOYSA-N
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Description

2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide is a member of thioureas.

Scientific Research Applications

Gastrointestinal Motility Enhancement

A derivative of 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide, specifically 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, has been investigated for its potential as a prokinetic agent due to its selective serotonin 4 receptor agonist properties. This compound demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, suggesting its application in gastrointestinal motility enhancement (Sonda et al., 2004).

Breast Cancer Imaging

Another derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, was studied for its ability to visualize primary breast tumors in humans. This compound targets sigma receptors overexpressed on breast cancer cells, offering potential for non-invasive breast cancer imaging (Caveliers et al., 2002).

Dopamine Antagonistic Properties

Research on substituted 2-methoxybenzamides with 4-piperidinyl side-chains, including variations of the core compound, revealed their potential as dopamine antagonists. This aspect is significant in the development of new antipsychotic agents, providing insights into the structural requirements for dopamine D-2 receptor binding affinity (Paulis et al., 1990).

Radioligand for Neuroimaging

6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to 2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide, was explored as a radioligand for imaging acetylcholinesterase in the mammalian brain. Despite its in vitro activity, uniform brain distribution suggested limitations for its use in neuroimaging (Brown-Proctor et al., 1999).

Prokinetic Agent Design

A series of derivatives were synthesized and evaluated for their serotonin 4 receptor agonist activity. These compounds, including 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide, were assessed for their potential as gastrointestinal prokinetic agents. Despite promising pharmacological profiles, some faced challenges with oral bioavailability (Sonda et al., 2003).

properties

Product Name

2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-methoxy-N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H23N3O2S/c1-25-18-12-6-3-9-15(18)19(24)22-20(26)21-16-10-4-5-11-17(16)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-14H2,1H3,(H2,21,22,24,26)

InChI Key

XBARDXREAOSKED-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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